2-Cyclopropyl-3-methylaniline

Physicochemical Property Lipophilicity Drug Design

2-Cyclopropyl-3-methylaniline (CAS 2751959-01-8, C10H13N, MW 147.22) is a disubstituted aromatic amine featuring an ortho-cyclopropyl and a meta-methyl group on the aniline ring. This specific substitution pattern differentiates it from simpler aniline derivatives and positions it as a versatile intermediate for medicinal chemistry and agrochemical research, where the cyclopropyl ring is a known bioisostere for enhancing metabolic stability and receptor affinity.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
Cat. No. B13699874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-3-methylaniline
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N)C2CC2
InChIInChI=1S/C10H13N/c1-7-3-2-4-9(11)10(7)8-5-6-8/h2-4,8H,5-6,11H2,1H3
InChIKeyJUWPGNCVYJUDLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-3-methylaniline for Procurement: A Substituted Aniline Building Block with Distinct Physicochemical Properties


2-Cyclopropyl-3-methylaniline (CAS 2751959-01-8, C10H13N, MW 147.22) is a disubstituted aromatic amine featuring an ortho-cyclopropyl and a meta-methyl group on the aniline ring . This specific substitution pattern differentiates it from simpler aniline derivatives and positions it as a versatile intermediate for medicinal chemistry and agrochemical research, where the cyclopropyl ring is a known bioisostere for enhancing metabolic stability and receptor affinity .

Why 2-Cyclopropyl-3-methylaniline Cannot Be Directly Substituted by Other Aniline Analogs in Research Programs


Substitution with generic anilines like 3-methylaniline or 2-cyclopropylaniline is not straightforward due to significant divergences in key physicochemical properties, particularly lipophilicity (logP), basicity (pKa), and molecular flexibility. These factors critically influence compound behavior in synthesis, formulation, and biological assays. The data below demonstrate that 2-Cyclopropyl-3-methylaniline occupies a unique property space compared to its closest analogs, making its specific selection essential for achieving desired outcomes in structure-activity relationship (SAR) studies .

2-Cyclopropyl-3-methylaniline Differentiation: Quantified Property Comparisons Against Key Analogs


Lipophilicity (logP) Comparison: 2-Cyclopropyl-3-methylaniline Exhibits Significantly Lower LogP than Non-Methylated and N-Alkylated Analogs

2-Cyclopropyl-3-methylaniline demonstrates a substantially lower partition coefficient (logP) compared to its closest structural analogs, 2-cyclopropylaniline and N-cyclopropyl-N-methylaniline. This indicates greater hydrophilicity, which can influence solubility, permeability, and distribution in biological systems .

Physicochemical Property Lipophilicity Drug Design

Basicity (pKa) Comparison: 2-Cyclopropyl-3-methylaniline is Predicted to be a Weaker Base than 2-Cyclopropylaniline

The predicted acid dissociation constant (pKa) for 2-Cyclopropyl-3-methylaniline is higher than that of 2-cyclopropylaniline, suggesting it is a weaker base. This difference in basicity can affect its reactivity in acid-base reactions, salt formation, and its behavior as a nucleophile in synthesis .

Physicochemical Property Basicity Reactivity

Molecular Flexibility: 2-Cyclopropyl-3-methylaniline Has an Intermediate Number of Rotatable Bonds Compared to Analogs

The number of rotatable bonds is a key descriptor of molecular flexibility, influencing entropy of binding and conformational search. 2-Cyclopropyl-3-methylaniline possesses an intermediate degree of flexibility relative to closely related compounds, which can impact its ability to adopt specific conformations for target binding [1].

Molecular Flexibility Conformational Analysis Drug Design

Strategic Procurement of 2-Cyclopropyl-3-methylaniline: High-Value Application Scenarios Based on Quantified Differentiation


Synthesis of Novel Amide Derivatives with Optimized Lipophilicity

The lower logP of 2-Cyclopropyl-3-methylaniline (0.52) compared to analogs like 2-cyclopropylaniline (2.01) makes it a superior starting material for synthesizing amide derivatives intended for biological screening where high aqueous solubility and reduced lipophilicity are desired . This can lead to improved developability profiles for lead compounds.

Structure-Activity Relationship (SAR) Studies Probing the Role of Basicity

The predicted ~10.5 log unit difference in pKa between 2-Cyclopropyl-3-methylaniline and 2-cyclopropylaniline offers a powerful tool for SAR studies investigating the role of amine basicity in target engagement. Researchers can use this compound to systematically vary electronic properties while maintaining a similar steric footprint .

Development of Conformationally Constrained Bioisosteres

The unique combination of a rigid cyclopropyl ring and a flexible methyl group (1 rotatable bond) in 2-Cyclopropyl-3-methylaniline provides a scaffold for designing conformationally constrained analogs of more flexible molecules. This is particularly valuable in medicinal chemistry to improve target selectivity and reduce off-target effects by pre-organizing the molecule into a bioactive conformation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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